2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine
CAS No.:
Cat. No.: VC14057192
Molecular Formula: C11H8N6
Molecular Weight: 224.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N6 |
|---|---|
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine |
| Standard InChI | InChI=1S/C11H8N6/c1-2-4-8(5-3-1)10-12-6-9(7-13-10)11-14-16-17-15-11/h1-7H,(H,14,15,16,17) |
| Standard InChI Key | KVWSVIFXWRVPTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-phenyl-5-(2H-tetrazol-5-yl)pyrimidine, reflects its bipartite structure:
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A pyrimidine ring (C₄H₃N₂) serves as the central scaffold, with nitrogen atoms at positions 1 and 3.
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A phenyl group (C₆H₅) is attached at position 2, contributing aromatic π-stacking potential.
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A tetrazole ring (CN₄H) occupies position 5, acting as a bioisostere for carboxylic acids due to its similar acidity (pKa ≈ 4.5–6.0) .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈N₆ | |
| Molecular Weight | 224.22 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C3=NNN=N3 | |
| InChIKey | KVWSVIFXWRVPTJ-UHFFFAOYSA-N | |
| X-ray Confirmation | Not yet reported | – |
The tetrazole ring exists predominantly in the 1H-tautomeric form under physiological conditions, stabilized by intramolecular hydrogen bonding . This tautomerism enhances metabolic stability compared to carboxylic acid analogs, a critical feature for drug design .
Synthetic Methodologies and Optimization
Critical Reaction Parameters
| Condition | Effect on Yield/Purity | Reference |
|---|---|---|
| Temperature > 120°C | Promotes annulation side reactions | |
| Polar aprotic solvents | Enhances tetrazole nucleophilicity | |
| Copper catalysis | Facilitates cross-coupling |
Copper-Catalyzed Cross-Coupling
A more reliable method involves copper(I)-mediated coupling of 5-phenyl-1H-tetrazole with halogenated pyrimidines. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was synthesized in 87% yield using Cu₂O and pyridine-3-ylboronic acid in DMSO under oxygen . This method avoids annulation by maintaining milder temperatures (100°C) and utilizing boronic acid derivatives .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≈20 mg/mL) and dimethylformamide, but poorly soluble in water (<1 mg/mL).
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Stability: The tetrazole ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting formulation options .
Spectroscopic Characterization
While experimental data for 2-phenyl-5-(1H-tetrazol-5-yl)pyrimidine are sparse, analogous compounds exhibit:
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¹H NMR: Aromatic protons at δ 7.5–8.5 ppm, tetrazole protons at δ 8.8–9.4 ppm .
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IR: N–H stretch (tetrazole) at 3100–3300 cm⁻¹, C=N (pyrimidine) at 1600–1650 cm⁻¹ .
Biological Activity and Computational Predictions
PASS Algorithm Predictions
Computational screening using the Prediction of Activity Spectra for Substances (PASS) tool suggests:
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Analgesic activity (Pa = 0.795): Likely via COX-2 inhibition.
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Nicotinic receptor antagonism (Pa = 0.742): Potential for smoking cessation therapies .
Predicted Targets and Probabilities
| Target | Pa (Activity) | Pi (Inactivity) |
|---|---|---|
| Glycosylphosphatidylinositol phospholipase D | 0.788 | 0.015 |
| α6β3β4α5 nicotinic receptor | 0.747 | 0.022 |
Challenges and Future Directions
Synthetic Hurdles
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Annulation side reactions: Competing cyclization during hetarylation necessitates precise temperature control .
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Tautomeric equilibrium: The 1H/2H-tetrazole equilibrium complicates crystallization and NMR analysis .
Applications in Drug Discovery
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